molecular formula C9H7BrF2O2 B2837232 Methyl 2-bromo-2-(3,4-difluorophenyl)acetate CAS No. 557798-56-8

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate

Cat. No.: B2837232
CAS No.: 557798-56-8
M. Wt: 265.054
InChI Key: UTXQGMIDBWDOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and two fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(3,4-difluorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-(3,4-difluorophenyl)ethanol.

    Oxidation: Formation of 2-bromo-2-(3,4-difluorophenyl)acetic acid.

Scientific Research Applications

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-3-fluorophenyl)acetate
  • Methyl 2-bromo-2-(4-fluorophenyl)acetate
  • Methyl 2-bromo-2-(2,4-difluorophenyl)acetate

Uniqueness

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and fluorine atoms can also affect its physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-bromo-2-(3,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXQGMIDBWDOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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